N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide is a compound that features a thiophene ring, an oxadiazole ring, and a pentanamide group Thiophene is a sulfur-containing heterocycle, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and pentanamide groups. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a coupling reaction, and the pentanamide group can be added via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2,5-diphenyl-1,3,4-oxadiazole.
Uniqueness
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to the combination of the thiophene and oxadiazole rings with the pentanamide group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)pentanamide |
InChI |
InChI=1S/C11H13N3O2S/c1-2-3-6-9(15)12-11-10(13-16-14-11)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15) |
InChI Key |
KYVDJIJAXLSUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=CS2 |
Origin of Product |
United States |
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